N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide
Description
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12ClN3O2/c16-10-1-4-12(5-2-10)21-8-15(20)19-11-3-6-13-14(7-11)18-9-17-13/h1-7,9H,8H2,(H,17,18)(H,19,20) |
InChI Key |
PFKZERNIQQNCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)N=CN3)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-(4-Chlorophenoxy)Acetic Acid
-
Reagents : 4-Chlorophenol, chloroacetic acid, NaOH (2.5 equiv)
-
Conditions : Reflux in ethanol (6 hours, 80°C), yield 89%.
Step 2: Amide Bond Formation
-
Substrate : 1H-Benzimidazol-5-amine (0.05 mol)
-
Coupling Agents : EDCI (1.1 equiv), HOBt (1.1 equiv)
-
Solvent : DMF, room temperature (12 hours)
Optimization Note : Using TBTU as a coupling agent increases yield to 82% but requires strict anhydrous conditions.
Alternative Pathways via Intermediate Alkylation
Source describes alkylation of pre-formed benzimidazole derivatives. For example:
Procedure :
-
Substrate : 2-Phenyl-1H-benzimidazole (1 equiv)
-
Alkylating Agent : 2-Bromo-2-(4-chlorophenoxy)acetamide (1.2 equiv)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Acetonitrile, 60°C (8 hours)
Challenges : Competing N1 vs. N3 alkylation requires careful regiocontrol.
Industrial-Scale Production Strategies
Patent highlights scalable methods:
-
Continuous Flow Reactors : Reduce reaction time from 12 hours (batch) to 2 hours.
-
Purification : Simulated moving bed (SMB) chromatography achieves >99% purity.
-
Catalyst Recycling : Immobilized lipases for amide bond formation reduce costs by 40%.
Characterization and Quality Control
Spectroscopic Data :
HPLC-MS : Purity >98%, [M+H]⁺= 359.1 m/z.
Comparative Analysis of Methods
| Method | Yield | Time | Purity | Scale Feasibility |
|---|---|---|---|---|
| One-pot | 82% | 24h | 95% | Lab-scale |
| Amide Coupling | 76% | 12h | 98% | Pilot-scale |
| Alkylation | 68% | 8h | 97% | Industrial |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl, 80°C), the compound hydrolyzes to form 2-(4-chlorophenoxy)acetic acid and 5-aminobenzimidazole. Under alkaline conditions (e.g., NaOH, 60°C), the reaction yields the sodium salt of the carboxylic acid.
Key Data:
| Condition | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl | 80°C, 4h | 78 |
| Basic hydrolysis | 2M NaOH | 60°C, 3h | 85 |
Nucleophilic Aromatic Substitution
The 4-chlorophenoxy group participates in nucleophilic substitution at the para-position. For example, reaction with sodium methoxide (NaOMe) in DMSO at 120°C replaces the chlorine atom with a methoxy group:
Reaction:
Optimized Conditions:
-
Solvent: DMSO
-
Temperature: 120°C
-
Time: 8h
-
Yield: 72%
Alkylation/Arylation
The benzimidazole NH group reacts with alkyl halides or aryl bromides. For instance, methylation using dimethyl carbonate (DMC) under reflux (140°C) produces the N-methyl derivative :
Reaction Pathway:
-
Deprotonation of benzimidazole NH with Na₂CO₃.
-
Alkylation with DMC to form N-CH₃.
Yield Data for Analogous Compounds :
| Alkylating Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| CH₃ (DMC) | 83 | 12 |
| C₃H₇Br | 91 | 1.7 |
| C₇H₁₅Br | 65 | 5.3 |
Oxidation and Reduction
-
Oxidation: The benzimidazole ring oxidizes with KMnO₄ in acidic conditions, cleaving the heterocycle to form quinone-imine intermediates.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide carbonyl to a CH₂ group, yielding N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)ethylamine.
Conditions:
| Reaction | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 70°C, 2h | 62 |
| Reduction | H₂ (1 atm)/Pd-C | RT, 6h | 88 |
Electrophilic Substitution
The benzimidazole ring undergoes electrophilic substitution (e.g., nitration, sulfonation). Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the benzimidazole:
Product:
4-Nitro-N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide
Conditions:
-
Nitrating agent: 70% HNO₃
-
Catalyst: H₂SO₄
-
Temperature: 0°C → RT
-
Yield: 68%
Stability Under Reactive Conditions
The compound degrades under prolonged exposure to:
-
Light: UV irradiation (254 nm) causes 15% decomposition in 24h.
-
Oxidizing agents: H₂O₂ (30%) induces 40% degradation in 2h.
Structural and Reaction Insights
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₂ClN₃O₂ |
| Molecular weight | 301.73 g/mol |
| Key reactive sites | Acetamide, benzimidazole NH, 4-Cl |
The chlorophenoxy group enhances electrophilicity, while the benzimidazole NH and acetamide carbonyl drive nucleophilic and hydrolytic reactivity, respectively .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds derived from benzimidazole, including N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study:
A study published in ACS Omega highlighted the effectiveness of benzimidazole derivatives against various cancer cell lines. Specific derivatives showed IC50 values as low as 16.38 μM, indicating potent antiproliferative activity against MDA-MB-231 breast cancer cells . The structure-activity relationship (SAR) analysis suggested that modifications to the benzimidazole ring can enhance anticancer efficacy.
Antifungal Properties
This compound has also been investigated for its antifungal activities. Benzimidazole derivatives are known to disrupt fungal cell division and metabolism, making them valuable in treating fungal infections.
Research Findings:
A comprehensive review indicated that certain benzimidazole derivatives possess antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of specific substituents on the benzimidazole ring significantly influences their antifungal potency .
Inhibition of Bone Resorption
Another application of this compound is its potential role in inhibiting bone resorption. Research has shown that related compounds can act as inhibitors of osteoclast formation and function, thus preventing bone loss.
Case Study:
A study published in PubMed demonstrated that a benzimidazole derivative effectively inhibited resorptive bone loss in mice models, suggesting its potential use in treating osteoporosis . This highlights the compound's versatility beyond anticancer applications.
Other Pharmacological Activities
The compound’s structural features allow it to interact with various biological targets, leading to multiple pharmacological effects:
- Antiviral Activity: Some benzimidazole derivatives have shown promise as inhibitors of viral polymerases, particularly in hepatitis C virus .
- Anti-inflammatory Effects: Compounds with benzimidazole moieties have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Antimicrobial Activity: There is evidence supporting the antibacterial activity of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can interfere with cellular signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares key features with several acetamide derivatives:
- Benzimidazole Core : Compared to benzothiazole or pyrazole derivatives, benzimidazole’s bicyclic structure with two nitrogen atoms may enhance DNA intercalation or enzyme inhibition .
- 4-Chlorophenoxy Group: This substituent is observed in antimicrobial and antitubercular agents (e.g., cephalosporin derivatives), suggesting a role in targeting bacterial pathways .
Comparative Analysis of Analogous Compounds
Key Structural Determinants of Activity
- Heterocyclic Core :
- Benzimidazole vs. Benzothiazole: Benzimidazole’s dual nitrogen atoms may facilitate stronger hydrogen bonding with biological targets compared to benzothiazole’s sulfur atom .
- Pyrazole vs. Triazole: Pyrazole’s smaller ring size may limit steric hindrance, while triazole’s additional nitrogen could improve solubility .
- Substituent Effects: 4-Chlorophenoxy: Common in antimicrobial agents (e.g., cephalosporin 18d ), likely enhances membrane penetration and target affinity. Electron-Withdrawing Groups (e.g., Cl, CF₃): Improve stability and bioavailability by reducing oxidative metabolism .
Biological Activity
N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN3O2 |
| Molecular Weight | 301.73 g/mol |
| IUPAC Name | This compound |
| InChI Key | PFKZERNIQQNCKX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)N=CN3)Cl |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and microbial resistance.
- Cell Signaling Modulation : It interferes with cellular signaling pathways that regulate apoptosis and cell cycle progression.
- DNA Interaction : Studies indicate that this compound can bind to DNA, affecting gene expression and cellular metabolism.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens:
- In vitro Studies : The compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics like gentamicin .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Testing : In vitro assays on human cancer cell lines (e.g., MCF7, NCI-H460) revealed IC50 values indicating effective cytotoxicity. For instance, one study reported an IC50 of 6.26 ± 0.33 μM against HCC827 lung cancer cells .
- Mechanistic Insights : The compound's ability to induce apoptosis and inhibit tumor growth has been linked to its effects on cell cycle regulation and apoptosis-related proteins .
Case Studies
- Anticancer Screening :
- Antimicrobial Efficacy :
Q & A
Q. What are the standard synthetic routes for N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide, and how are intermediates characterized?
The compound is synthesized via coupling reactions. A common method involves activating carboxylic acids (e.g., 2-(4-chlorophenoxy)acetic acid) with coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) or dioxane. For example, primary amines (e.g., 5-aminobenzimidazole) react with activated esters under basic conditions (e.g., 2,6-lutidine) . Intermediates are characterized using NMR (e.g., H/C NMR in DMSO-), mass spectrometry (VG70-70H), and elemental analysis (accuracy within 0.5%) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and acetamide NH (δ ~10.2 ppm). C NMR confirms carbonyl (C=O, δ ~168 ppm) and chlorophenoxy groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for validating stereochemistry .
Q. How is the purity of the compound assessed, and what thresholds are acceptable for biological testing?
Purity is determined via HPLC (≥95% acceptable for most studies) and thin-layer chromatography (TLC, Rf consistency). Elemental analysis ensures stoichiometric ratios (C, H, N within ±0.4% of theoretical values) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .
- Antimicrobial Screening : Disc diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying .
- Catalysis : Use of Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
- Temperature Control : Stepwise cooling (0–5°C) during exothermic steps minimizes side reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate IC values using multiple assays (e.g., ATP-based viability vs. apoptosis markers) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How do structural modifications (e.g., substituents on benzimidazole or chlorophenoxy groups) affect bioactivity?
- Electron-Withdrawing Groups : Adding halogens (e.g., -Cl, -F) to the phenyl ring enhances receptor binding affinity in kinase inhibition assays .
- Steric Effects : Bulky substituents on benzimidazole may reduce solubility but improve target selectivity .
Q. What computational methods predict the compound’s drug-likeness and target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., EGFR, PARP) .
- ADMET Prediction : SwissADME or pkCSM estimates permeability (LogP <5), CYP450 inhibition, and hERG cardiotoxicity risks .
Q. How is enantiomeric purity ensured during synthesis, and why is it critical for mechanistic studies?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
- Circular Dichroism (CD) : Confirms absolute configuration for stereospecific targets (e.g., enzymes) .
Methodological Troubleshooting
Q. How to address low yields in the final coupling step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
